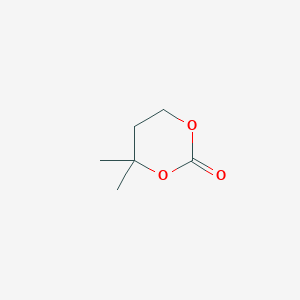
1,3-Dioxan-2-one, 4,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxan-2-one, 4,4-dimethyl-: is an organic compound with the molecular formula C6H10O3. It is a cyclic carbonate ester and is known for its stability and reactivity. This compound is often used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxan-2-one, 4,4-dimethyl- can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods: Industrial production of 1,3-Dioxan-2-one, 4,4-dimethyl- often involves the use of carbon dioxide as a C1 source. This method is environmentally friendly and utilizes CO2 to produce six-membered cyclic carbonates . The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxan-2-one, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, H2/Rh, or LiAlH4.
Substitution: It can undergo substitution reactions with nucleophiles such as RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products .
Scientific Research Applications
1,3-Dioxan-2-one, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of aliphatic polycarbonates and polyurethanes.
Biology: The compound is used in the development of biodegradable polymers for medical applications.
Medicine: It serves as an intermediary in the synthesis of pro-drugs and other pharmaceutical agents.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxan-2-one, 4,4-dimethyl- involves its reactivity with various nucleophiles and electrophiles. The compound’s cyclic structure allows it to participate in ring-opening polymerization reactions, which are crucial for the synthesis of polycarbonates and polyurethanes . The molecular targets and pathways involved include the activation of carbonyl groups and subsequent nucleophilic attack .
Comparison with Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): This compound has a similar cyclic structure and is used in organic synthesis for multiple C-C bond formations.
1,3-Dioxolane: Another cyclic acetal used as a solvent and co-monomer in polyacetals.
Dimethyl Carbonate: A related carbonate ester used as a methylating agent and solvent.
Uniqueness: 1,3-Dioxan-2-one, 4,4-dimethyl- is unique due to its stability and versatility in various chemical reactions. Its ability to undergo ring-opening polymerization makes it particularly valuable in the synthesis of biodegradable polymers and industrial materials .
Properties
CAS No. |
32368-09-5 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3/c1-6(2)3-4-8-5(7)9-6/h3-4H2,1-2H3 |
InChI Key |
CBMUUDZXMOBDFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)
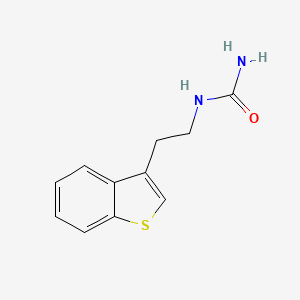
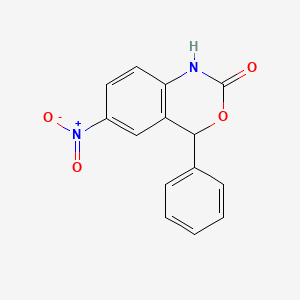


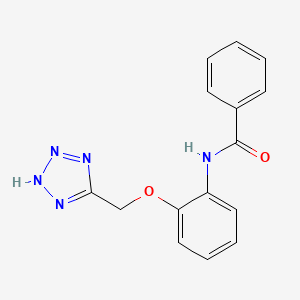
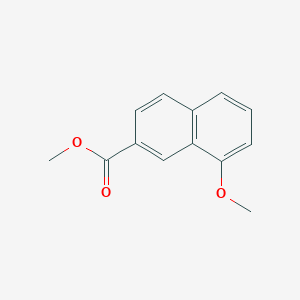

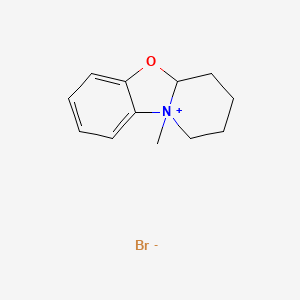
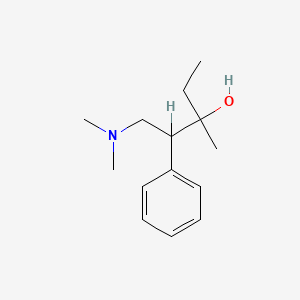
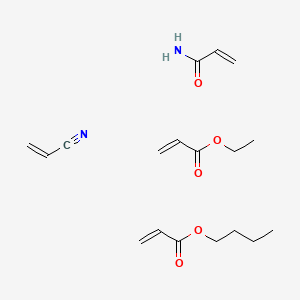
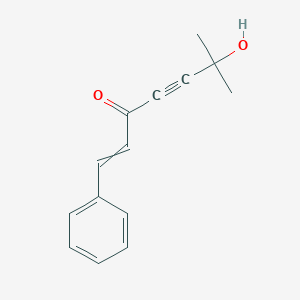
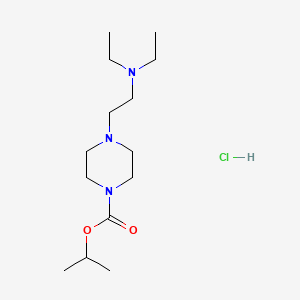
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
